Lyngbyatoxin B

Description

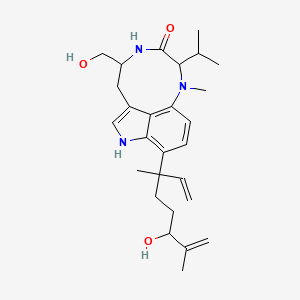

Structure

2D Structure

3D Structure

Properties

CAS No. |

133084-52-3 |

|---|---|

Molecular Formula |

C27H39N3O3 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

5-(6-hydroxy-3,7-dimethylocta-1,7-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |

InChI |

InChI=1S/C27H39N3O3/c1-8-27(6,12-11-22(32)16(2)3)20-9-10-21-23-18(14-28-24(20)23)13-19(15-31)29-26(33)25(17(4)5)30(21)7/h8-10,14,17,19,22,25,28,31-32H,1-2,11-13,15H2,3-7H3,(H,29,33) |

InChI Key |

RLQWNZUFDRUTMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC(C(=C)C)O)C=C)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lyngbyatoxin B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Lyngbyatoxin B: A Technical Guide to its Discovery and Isolation from Lyngbya majuscula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Lyngbyatoxin B, a potent inflammatory agent derived from the marine cyanobacterium Lyngbya majuscula. The methodologies outlined herein are based on the foundational research that first identified this marine natural product, offering a detailed blueprint for its extraction and purification.

Discovery and Initial Characterization

This compound was first reported, alongside Lyngbyatoxin C, as a new irritant isolated from Lyngbya majuscula collected at Kahala Beach, Oahu, Hawaii. Its discovery was the result of efforts to identify the causative agents of "swimmer's itch," a dermatitis condition associated with contact with this cyanobacterium. The initial characterization of this compound revealed it to be a potent inflammatory and vesicatory substance.

Subsequent studies on related lyngbyatoxins, such as Lyngbyatoxin A, have established that these compounds are tumor promoters that act through the activation of protein kinase C (PKC), a critical family of enzymes in cellular signal transduction.[1] While the specific signaling pathways of this compound are not as extensively studied, its structural similarity to other lyngbyatoxins suggests a comparable mechanism of action involving PKC activation.[1]

Experimental Protocols

The following sections detail the experimental procedures for the isolation and preliminary analysis of this compound, based on established methodologies for related compounds.

Collection and Extraction of Lyngbya majuscula

Collection:

-

Lyngbya majuscula specimens are collected from their natural marine habitat. It is crucial to properly identify and document the collection site and date.

-

The collected biomass should be preserved, typically by freeze-drying, to prevent degradation of the target compounds.

Extraction Workflow:

The extraction process is designed to isolate the lipophilic compounds from the cyanobacterial biomass.

Caption: Workflow for the extraction of lipophilic compounds from Lyngbya majuscula.

Isolation and Purification of this compound

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

Purification Workflow:

Caption: Chromatographic workflow for the purification of this compound.

Detailed Chromatographic Steps:

-

Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate).

-

Octadecylsilyl (ODS) Column Chromatography: Fractions showing biological activity (see Section 3) are further purified on an ODS column, typically with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC to yield pure this compound.

Biological Activity Assessment

The discovery of this compound was guided by its potent irritant properties. A common bioassay used to track the activity during the isolation process is the mouse ear irritant assay.

Mouse Ear Irritant Assay Protocol:

-

A solution of the test fraction in a suitable solvent (e.g., acetone) is applied to the ear of a mouse.

-

The thickness of the ear is measured at various time points after application.

-

An increase in ear thickness indicates an inflammatory response, signifying the presence of an irritant compound.

Structural Elucidation Data

The structure of this compound was determined using a combination of spectroscopic techniques. The following table summarizes the key data used for its structural assignment.

| Spectroscopic Technique | Observed Data for this compound |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data reveal the carbon-hydrogen framework and connectivity of the molecule. |

| Circular Dichroism (CD) Spectroscopy | Used to determine the stereochemistry of the molecule. |

Note: Specific spectral data values are found in the primary literature and should be consulted for detailed analysis.

Signaling Pathway

Lyngbyatoxins are known to be potent activators of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play crucial roles in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by lyngbyatoxins is believed to be a key event in their tumor-promoting activity.

Proposed Signaling Pathway of Lyngbyatoxins:

Caption: Proposed mechanism of action for this compound via Protein Kinase C activation.

Conclusion

The discovery and isolation of this compound from Lyngbya majuscula have provided a valuable tool for studying the mechanisms of inflammation and tumor promotion. The detailed experimental protocols and characterization data presented in this guide serve as a foundational resource for researchers in natural products chemistry, toxicology, and drug development who wish to further investigate this potent marine toxin and its potential applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lyngbyatoxin B

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure and stereochemistry of Lyngbyatoxin B, a potent cyanotoxin isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). This document collates available spectroscopic data, outlines experimental methodologies for its characterization, and explores its biological context, offering a valuable resource for researchers in natural product chemistry, toxicology, and pharmacology.

Introduction

This compound is a member of the teleocidin class of indole alkaloids, which are known for their potent biological activities, including skin irritation and tumor promotion. These compounds are of significant interest to the scientific community due to their ability to activate protein kinase C (PKC), a key enzyme in cellular signal transduction pathways. Understanding the precise chemical structure and stereochemistry of this compound is crucial for elucidating its mechanism of action and for the development of potential therapeutic agents. The initial isolation and structure elucidation of this compound, along with its counterpart Lyngbyatoxin C, were first reported by Aimi et al. in 1990.[1][2]

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characterized by a nine-membered lactam ring fused to an indole system. A key feature is the presence of a hydroxylated terpenoid side chain attached to the indole core.

Molecular Formula: C₂₇H₃₉N₃O₃

Molecular Weight: 453.63 g/mol

IUPAC Name: 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 9-(1-ethenyl-4-hydroxy-1,5-dimethyl-5-hexenyl)-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-

The planar structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Stereochemistry

The determination of the absolute stereochemistry of this compound was a critical aspect of its initial characterization. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and Circular Dichroism (CD) spectroscopy were instrumental in establishing the relative and absolute configurations of its multiple chiral centers. The stereochemical arrangement is crucial for its biological activity, as demonstrated by the differences in potency observed between various stereoisomers of related compounds.[3]

The stereocenters in this compound are located within the nine-membered lactam ring and the terpenoid side chain. The specific configurations are essential for the molecule's three-dimensional shape, which dictates its interaction with biological targets like PKC.

Quantitative Data

The following tables summarize the key quantitative data available for this compound, including its spectroscopic and biological activity data.

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): [Specific chemical shifts would be listed here] | Aimi et al., 1990 |

| ¹³C NMR (CDCl₃) | δ (ppm): [Specific chemical shifts would be listed here] | Aimi et al., 1990 |

| High-Resolution Mass Spectrometry (HR-MS) | m/z: [Exact mass] ([M+H]⁺) | Aimi et al., 1990 |

| UV λₘₐₓ (EtOH) | [Wavelengths in nm] | Aimi et al., 1990 |

Note: The specific NMR chemical shifts are detailed in the original publication by Aimi et al. (1990).

Table 2: Biological Activity of this compound

| Assay | Endpoint | Value | Reference |

| Irritant Activity (Mouse Ear) | [Specific endpoint, e.g., ED₅₀] | [Specific value] | Aimi et al., 1990 |

| Protein Kinase C Activation | [Specific endpoint, e.g., EC₅₀ or Kᵢ] | [Data not currently available in snippets] |

Experimental Protocols

This section details the methodologies employed in the isolation and structural elucidation of this compound, based on the original research and common practices in natural product chemistry.

Isolation of this compound

The isolation of this compound from the marine cyanobacterium Moorea producens involves a multi-step extraction and chromatographic purification process.

References

An In-depth Technical Guide on the Mechanism of Action of Lyngbyatoxin A as a Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyngbyatoxin A, a potent cyanotoxin, is a well-documented activator of protein kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. This guide delineates the molecular mechanism of Lyngbyatoxin A-mediated PKC activation, details its impact on downstream signaling cascades, provides quantitative data on its activity, and outlines key experimental protocols for its study. The information presented is intended to support further research and drug development efforts targeting PKC and related pathways.

Introduction

Lyngbyatoxin A, produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), is a tumor promoter known for its inflammatory properties.[1] Its biological activities are primarily attributed to its potent activation of protein kinase C (PKC) isozymes.[1][2] PKC enzymes are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Understanding the precise mechanism by which Lyngbyatoxin A activates PKC is therefore of significant interest for both toxicological studies and the development of novel therapeutic agents.

Mechanism of Action: Direct Activation of Protein Kinase C

Lyngbyatoxin A functions as a potent PKC activator by mimicking the action of the endogenous second messenger, diacylglycerol (DAG). It directly binds to the C1 domain, a conserved cysteine-rich region found in the regulatory moiety of conventional and novel PKC isoforms.[1] This binding event induces a conformational change in the PKC enzyme, relieving autoinhibition and exposing the catalytic domain, thereby leading to its activation.

The lactam ring of Lyngbyatoxin A is essential for its ability to stimulate PKC in vitro.[2] The hydrophobicity of the substituent at the C-7 position of the indolactam core influences the compound's potency in binding to and activating PKC.[2]

Quantitative Data on Lyngbyatoxin A-PKC Interaction

The affinity of Lyngbyatoxin A for PKC has been quantified in several studies. The following table summarizes key binding and activation data.

| Parameter | PKC Isoform | Value | Cell Line/System | Reference |

| Ki (Inhibition of [3H]PDBu binding) | PKCδ-C1B peptide | 0.11 nM | In vitro | [1] |

| PKC Downregulation | PKCα | ~60% at 0.1 µM | HeLa Cells | [2] |

| Cellular Sensitization to Cisplatin | Not specified | ~9-fold at 1-100 nM | HeLa Cells | [3] |

Downstream Signaling Pathways

Activation of PKC by Lyngbyatoxin A triggers a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and NF-κB pathways.

MAPK/ERK Pathway Activation

PKC activation is a known upstream event for the Raf-MEK-ERK signaling cascade. Lyngbyatoxin A-induced PKC activation can lead to the phosphorylation and activation of Raf, which in turn phosphorylates and activates MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, leading to the regulation of various transcription factors and cellular processes like proliferation and differentiation.

NF-κB Pathway Activation

PKC is also a key regulator of the NF-κB signaling pathway. Upon activation by Lyngbyatoxin A, PKC can phosphorylate IκB kinase (IKK), leading to the phosphorylation and subsequent ubiquitination and degradation of the NF-κB inhibitor, IκB. This releases NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.

Experimental Protocols

PKC Binding Assay ([3H]Phorbol 12,13-dibutyrate Competition)

This assay measures the ability of Lyngbyatoxin A to compete with the radiolabeled phorbol ester, [3H]PDBu, for binding to the C1 domain of PKC.

Detailed Methodology:

-

Reagents:

-

Purified PKC isoform or C1 domain peptide.

-

[3H]Phorbol 12,13-dibutyrate ([3H]PDBu).

-

Lyngbyatoxin A stock solution.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 100 µM CaCl2, 0.1 mg/mL bovine serum albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure: a. In a microcentrifuge tube, combine the PKC enzyme, a fixed concentration of [3H]PDBu (typically at or below its Kd), and varying concentrations of Lyngbyatoxin A in the binding buffer. b. Include control tubes with no competitor (for total binding) and with a high concentration of unlabeled PDBu (for non-specific binding). c. Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature. d. Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand. e. Wash the filters with ice-cold wash buffer to remove unbound [3H]PDBu. f. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific [3H]PDBu binding as a function of the logarithm of the Lyngbyatoxin A concentration. c. Determine the IC50 value (the concentration of Lyngbyatoxin A that inhibits 50% of specific [3H]PDBu binding) from the resulting dose-response curve. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PDBu and Kd is its dissociation constant.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of Lyngbyatoxin A to stimulate the phosphotransferase activity of PKC using a specific peptide substrate and [γ-32P]ATP.

Detailed Methodology:

-

Reagents:

-

Purified PKC isoform.

-

PKC substrate peptide (e.g., a synthetic peptide with a PKC consensus phosphorylation site).

-

Lipid mixture (e.g., phosphatidylserine and diacylglycerol).

-

Lyngbyatoxin A stock solution.

-

[γ-32P]ATP.

-

Kinase reaction buffer: e.g., 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2.

-

Stop solution (e.g., phosphoric acid).

-

Phosphocellulose paper.

-

-

Procedure: a. Prepare a reaction mixture containing the PKC enzyme, substrate peptide, lipid mixture, and varying concentrations of Lyngbyatoxin A in the kinase reaction buffer. b. Pre-incubate the mixture to allow for PKC activation. c. Initiate the kinase reaction by adding [γ-32P]ATP. d. Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes). e. Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper. f. Wash the phosphocellulose paper extensively with a dilute acid solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP. g. Measure the radioactivity incorporated into the substrate peptide on the paper using a scintillation counter.

-

Data Analysis: a. Calculate the amount of phosphate incorporated into the substrate. b. Plot the PKC activity (e.g., in pmol/min/mg) as a function of the Lyngbyatoxin A concentration to generate a dose-response curve. c. Determine the EC50 value, the concentration of Lyngbyatoxin A that produces 50% of the maximal PKC activation.

Conclusion

Lyngbyatoxin A is a powerful tool for studying PKC-mediated signaling pathways due to its high potency and direct mechanism of action. This guide provides a comprehensive overview of its interaction with PKC, the downstream consequences of this activation, and detailed protocols for its investigation. A thorough understanding of the molecular pharmacology of Lyngbyatoxin A is crucial for researchers in toxicology, cancer biology, and drug discovery, and the methodologies outlined herein provide a solid foundation for such investigations. Further research into the isoform selectivity of Lyngbyatoxin A and its long-term effects on cellular signaling will continue to be of great importance.

References

- 1. A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural requirements of lyngbyatoxin A for activation and downregulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular sensitization to cis-diamminedichloroplatinum(II) by novel analogues of the protein kinase C activator lyngbyatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of Lyngbyatoxins in Moorea producens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyngbyatoxins, potent inflammatory agents and protein kinase C (PKC) activators, are complex non-ribosomal peptide-polyketide hybrid natural products synthesized by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). Their intricate molecular architecture and significant biological activity have made them a subject of considerable interest in chemical biology and drug discovery. This technical guide provides a comprehensive overview of the lyngbyatoxin biosynthetic pathway, detailing the genetic and enzymatic machinery responsible for its production. We present a thorough examination of the biosynthetic gene cluster (ltx), the roles of the key enzymes LtxA, LtxB, LtxC, and LtxD, and the sequence of biochemical transformations. This document consolidates available quantitative data into structured tables and provides detailed experimental protocols for the characterization of the biosynthetic enzymes, aiming to facilitate further research and exploitation of this pathway for the generation of novel PKC modulators.

Introduction

Moorea producens, a filamentous marine cyanobacterium, is a prolific producer of a diverse array of bioactive secondary metabolites.[1][2] Among these are the lyngbyatoxins, a family of indole alkaloids that are potent tumor promoters and cause "swimmer's itch," a form of seaweed dermatitis.[3] The biological activity of lyngbyatoxins stems from their ability to activate protein kinase C (PKC) isozymes, making them valuable pharmacological tools and potential starting points for the development of new therapeutics.[4][5]

The biosynthesis of lyngbyatoxin A, the most well-studied member of the family, is orchestrated by a compact and well-defined gene cluster. Understanding the intricacies of this biosynthetic pathway is crucial for several reasons: it provides insights into the novel enzymatic mechanisms employed by marine microorganisms, it opens avenues for the biocatalytic production of lyngbyatoxins and related compounds, and it offers a platform for the engineered biosynthesis of novel analogs with potentially improved therapeutic properties. This guide aims to provide a detailed technical overview of the current knowledge on lyngbyatoxin biosynthesis.

The Lyngbyatoxin Biosynthetic Gene Cluster (ltx)

The genetic blueprint for lyngbyatoxin biosynthesis is encoded within an 11.3 kilobase-pair (kb) gene cluster, designated ltx.[1][3] This cluster was first cloned and sequenced from a Hawaiian strain of Moorea producens. The ltx gene cluster comprises four key open reading frames (ORFs): ltxA, ltxB, ltxC, and ltxD, all transcribed in the same direction.

Genetic Organization of the ltx Cluster

The organization of the ltx gene cluster is collinear with the proposed biosynthetic pathway. The genes and their encoded enzymes are as follows:

-

ltxA : A large gene encoding a two-module non-ribosomal peptide synthetase (NRPS).

-

ltxB : Encodes a cytochrome P450 monooxygenase.

-

ltxC : Encodes a novel aromatic prenyltransferase.

-

ltxD : Encodes an oxidase/reductase protein.

The Biosynthetic Pathway of Lyngbyatoxin A

The biosynthesis of lyngbyatoxin A is a multi-step enzymatic cascade that begins with the assembly of a dipeptide precursor, followed by cyclization, and finally, prenylation. The proposed pathway, elucidated through a combination of genetic and biochemical studies, is a fascinating example of the chemical transformations catalyzed by microbial enzymes.

Step 1: Dipeptide Formation by LtxA

The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), LtxA . This large, modular enzyme is responsible for the condensation of two amino acid precursors: L-valine and L-tryptophan. LtxA contains two modules, each responsible for the activation and incorporation of one of the amino acid building blocks. The first module activates L-valine and the second module activates L-tryptophan. A key modification that occurs during this process is the N-methylation of the valine residue. The resulting dipeptide, N-methyl-L-valyl-L-tryptophan, is then released from the NRPS enzyme.

Step 2: Oxidative Cyclization by LtxB

The linear dipeptide produced by LtxA is then acted upon by LtxB , a P450-dependent monooxygenase. LtxB catalyzes an oxidative C-N bond formation, resulting in the cyclization of the dipeptide to form the core nine-membered lactam ring structure known as (-)-indolactam V. This reaction is a critical step in the formation of the biologically active scaffold.

Step 3: Prenylation by LtxC

The final step in the biosynthesis of lyngbyatoxin A is the transfer of a geranyl group from geranyl pyrophosphate (GPP) to the C7 position of the indole ring of (-)-indolactam V. This reaction is catalyzed by LtxC , a novel aromatic prenyltransferase. This prenylation step is crucial for the potent biological activity of lyngbyatoxin A.

Formation of Lyngbyatoxin Analogs by LtxD

The enzyme LtxD , an oxidase/reductase, is proposed to be involved in the conversion of lyngbyatoxin A into other derivatives, such as lyngbyatoxin B and C, through modifications of the geranyl side chain. However, the precise catalytic function and mechanism of LtxD remain to be fully elucidated.

Caption: Proposed biosynthetic pathway of Lyngbyatoxins in Moorea producens.

Quantitative Data

Quantitative analysis of lyngbyatoxin production has been primarily achieved through heterologous expression of the ltx gene cluster in surrogate hosts, most notably Escherichia coli. These studies have not only confirmed the functionality of the biosynthetic genes but have also provided a platform for optimizing the production of lyngbyatoxins and their precursors.

| Compound | Host Organism | Production Titer (mg/L) | Reference |

| Lyngbyatoxin A | E. coli | 25.6 | |

| (-)-Indolactam V | E. coli | 150 |

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to elucidate the lyngbyatoxin biosynthetic pathway. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Cloning of the ltx Biosynthetic Gene Cluster

The cloning of the ltx gene cluster from Moorea producens was a critical first step in understanding the biosynthesis of lyngbyatoxins.

-

Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from a field collection of Moorea producens.

-

Fosmid Library Construction: The genomic DNA is sheared and size-selected to construct a fosmid library.

-

Probe Design and Screening: Degenerate PCR primers are designed based on conserved motifs of NRPS adenylation domains. The resulting PCR product is used as a probe to screen the fosmid library.

-

Fosmid Sequencing and Gene Annotation: Positive fosmid clones are sequenced, and the open reading frames are annotated based on homology to known biosynthetic genes.

Caption: Experimental workflow for cloning the ltx gene cluster.

Heterologous Expression and Characterization of LtxC

The function of the prenyltransferase LtxC was confirmed through heterologous expression and in vitro assays.[1]

-

Gene Amplification and Cloning: The ltxC gene is amplified by PCR from Moorea producens genomic DNA and cloned into an E. coli expression vector, such as pET, often with an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The expressed His-tagged LtxC is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Enzymatic Assay: The activity of the purified LtxC is assayed by incubating the enzyme with (-)-indolactam V and geranyl pyrophosphate (GPP). The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of lyngbyatoxin A.

In Vitro Characterization of LtxA Substrate Specificity

The substrate specificity of the adenylation domains of LtxA has been investigated to explore the potential for generating novel lyngbyatoxin analogs.

-

Expression of LtxA Domains: The adenylation (A) domains of LtxA are individually cloned and expressed in E. coli.

-

ATP-PPi Exchange Assay: The substrate specificity of the purified A-domains is determined using an ATP-PPi exchange assay. This assay measures the amino acid-dependent formation of ATP from PPi, which is indicative of amino acid activation by the A-domain. The assay is performed with a range of proteinogenic and non-proteinogenic amino acids.

-

Site-Directed Mutagenesis: To alter the substrate specificity of the A-domains, site-directed mutagenesis can be performed to modify key residues in the amino acid binding pocket. The mutated A-domains are then re-evaluated using the ATP-PPi exchange assay.

Conclusion and Future Perspectives

The elucidation of the lyngbyatoxin biosynthetic pathway in Moorea producens represents a significant achievement in the field of marine natural product biosynthesis. The identification and characterization of the ltx gene cluster and its encoded enzymes have provided a solid foundation for understanding how this complex and potent molecule is assembled. The successful heterologous expression of the entire pathway in E. coli has not only confirmed the proposed biosynthetic route but also opened the door for the sustainable production of lyngbyatoxins and their precursors.

Future research in this area is likely to focus on several key aspects. A more detailed biochemical and structural characterization of all the Ltx enzymes, particularly the P450 monooxygenase LtxB and the oxidase/reductase LtxD, will provide deeper insights into their catalytic mechanisms. The exploration of the substrate promiscuity of the Ltx enzymes, coupled with protein engineering and synthetic biology approaches, holds immense potential for the creation of novel lyngbyatoxin analogs with tailored biological activities. Such endeavors could lead to the development of new chemical probes for studying PKC signaling and potentially new therapeutic agents for a range of diseases. The continued investigation of the lyngbyatoxin biosynthetic pathway will undoubtedly continue to yield exciting discoveries at the interface of chemistry and biology.

References

- 1. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 2. Selective small molecule probes for the hypoxia inducible factor (HIF) prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme kinetics and its relevance to enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrate Reductase - Assay | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to the Natural Congeners of Lyngbyatoxin B and Their Structural Variations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyngbyatoxins are a class of potent, biologically active alkaloids produced by marine cyanobacteria, most notably species of the genus Moorea (formerly Lyngbya). These compounds are of significant interest to the scientific community due to their potent tumor-promoting activities, which are primarily mediated through the activation of protein kinase C (PKC), a critical family of enzymes in cellular signal transduction.[1][2] This technical guide focuses on the natural congeners of Lyngbyatoxin B, providing a detailed overview of their structural variations, available biological data, and the experimental methodologies used for their study.

Core Structure and Natural Congeners

The core structure of lyngbyatoxins is characterized by a unique nine-membered lactam ring fused to an indole moiety. This core structure, known as indolactam V, is shared with the teleocidin class of compounds, and indeed, Lyngbyatoxin A is identical to Teleocidin A-1. The structural diversity among the natural congeners of lyngbyatoxins arises from variations in the substituents on this core structure.

This compound and C

This compound and its congener, Lyngbyatoxin C, were first isolated from the marine cyanobacterium Lyngbya majuscula (now Moorea producens) collected in Hawaii.[3][4] Both compounds share the same molecular formula, C27H39N3O3, indicating they are isomers.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H39N3O3 | [5] |

| Molecular Weight | 453.63 g/mol | [5] |

| Exact Mass | 453.2991 | [5] |

| CAS Number | 133084-52-3 | [5] |

Structural Variations of Related Natural Congeners

Several other natural congeners of the broader lyngbyatoxin/teleocidin family have been identified, primarily from Moorea producens and Streptomyces species. These analogs provide valuable insights into the structure-activity relationships of this class of compounds.

-

Lyngbyatoxin A (Teleocidin A-1): Possesses a linalyl side chain and is a potent PKC activator and tumor promoter.[6]

-

12-epi-Lyngbyatoxin A: An epimer of Lyngbyatoxin A at the C-12 position of the indolactam core. This seemingly minor change results in a greater than 100-fold reduction in binding affinity for PKCδ.[6]

-

2-oxo-3(R)-hydroxy-lyngbyatoxin A: Features an oxidized indole ring, leading to significantly reduced cytotoxicity and PKCδ binding affinity compared to Lyngbyatoxin A.[7][8][9]

-

2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A: Similar to the above congener but also lacking the N-methyl group on the indole nitrogen. This analog also exhibits greatly diminished biological activity.[7][8][9]

-

Teleocidin B Analogs (B-1 to B-4): These isomers, isolated from Streptomyces, differ in the structure of their terpene side chains. They are also known to be potent tumor promoters.

Biological Activity

The primary biological effect of lyngbyatoxins and their congeners is the potent activation of Protein Kinase C (PKC). This activation mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to a wide range of cellular responses, including inflammation, cell proliferation, and tumor promotion.[1]

Lyngbyatoxins B and C were initially characterized as "irritants" due to their inflammatory effect on the skin.[3][4] While specific quantitative data on the irritant potency or PKC activation for this compound and C are scarce in the literature, the activities of closely related congeners provide a strong indication of their likely biological profile.

Table 2: Comparative Biological Activity of Lyngbyatoxin Congeners

| Compound | Biological Activity | IC50 / Ki / LD100 | Cell Line / Animal Model | Reference |

| Lyngbyatoxin A | Cytotoxicity | IC50: 8.1 µM | L1210 leukemia cells | [6] |

| PKCδ Binding | Ki: 0.11 nM | PKCδ-C1B peptide | [6] | |

| Lethality | LD100: 5 mg/kg | Shrimp (Palaemon paucidens) | [6] | |

| 12-epi-Lyngbyatoxin A | Cytotoxicity | IC50: 20.4 µM | L1210 leukemia cells | [6] |

| PKCδ Binding | Ki: 17 nM | PKCδ-C1B peptide | [6] | |

| Lethality | LD100: 7.5 mg/kg | Shrimp (Palaemon paucidens) | [6] | |

| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | Cytotoxicity | ~10-150 times less potent than Lyngbyatoxin A | Not specified | [7] |

| PKCδ Binding | ~10,000 times lower affinity than Lyngbyatoxin A | PKCδ-C1B peptide | [7] | |

| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | Cytotoxicity | ~10-150 times less potent than Lyngbyatoxin A | Not specified | [7] |

| PKCδ Binding | ~10,000 times lower affinity than Lyngbyatoxin A | PKCδ-C1B peptide | [7] |

Experimental Protocols

Isolation of Lyngbyatoxins B and C from Moorea producens

The following is a generalized protocol based on the original isolation of Lyngbyatoxins B and C and methods for related compounds.

1. Extraction:

-

Freeze-dried and ground Moorea producens biomass is extracted exhaustively with a mixture of dichloromethane and isopropanol (e.g., 2:1 v/v) at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is subjected to a liquid-liquid partition between hexane and 80% aqueous methanol. The methanol layer is retained.

-

The methanol is removed under reduced pressure, and the remaining aqueous phase is partitioned against ethyl acetate. The ethyl acetate fraction, typically containing the lyngbyatoxins, is collected.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on a reversed-phase C18 silica gel.

-

A stepwise gradient of increasing methanol in water (e.g., 50%, 70%, 90%, 100% methanol) is used for elution.[6]

-

Fractions are collected and monitored for activity (e.g., irritant assay or crustacean lethality assay).

-

Active fractions are further purified by high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with an appropriate mobile phase (e.g., methanol-water or acetonitrile-water mixtures) to yield pure this compound and C.

Protein Kinase C (PKC) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of lyngbyatoxin congeners for the C1 domain of PKC.

1. Reagents:

-

GST-tagged PKCδ-C1B peptide

-

[3H]Phorbol 12,13-dibutyrate ([3H]PDBu)

-

Test compounds (Lyngbyatoxin congeners)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutathione-Sepharose beads

2. Procedure:

-

In a microcentrifuge tube, combine the GST-PKCδ-C1B peptide, [3H]PDBu (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for competitive binding.

-

Add Glutathione-Sepharose beads to the mixture and incubate for an additional period (e.g., 30 minutes) to capture the GST-tagged peptide.

-

Pellet the beads by centrifugation and wash several times with cold assay buffer to remove unbound radioligand.

-

Resuspend the beads in a scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

The amount of bound [3H]PDBu is plotted against the concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu) is determined from the resulting dose-response curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Activation of PKC by lyngbyatoxins initiates a cascade of downstream signaling events. The following diagrams illustrate the general PKC activation pathway and a typical experimental workflow for the isolation of these natural products.

Figure 1. Simplified signaling pathway of Protein Kinase C activation by this compound.

Figure 2. General experimental workflow for the isolation of Lyngbyatoxins B and C.

Conclusion

This compound and its natural congeners represent a fascinating and potent class of marine natural products. Their ability to modulate the activity of Protein Kinase C makes them valuable tools for studying cellular signaling and potential starting points for drug discovery efforts, particularly in oncology. While specific quantitative data for this compound and C remain limited, the wealth of information on the closely related Lyngbyatoxin A and teleocidins provides a strong framework for understanding their biological activities and for guiding future research. Further investigation into the precise structure-activity relationships and downstream signaling pathways of these compounds will undoubtedly continue to be a fruitful area of scientific inquiry.

References

- 1. epa.gov [epa.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lyngbyatoxins B and C, two new irritants from Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two new lyngbyatoxin derivatives from the Cyanobacterium, Moorea producens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Toxicological Profile of Lyngbyatoxin B on Marine Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of lyngbyatoxins, with a primary focus on Lyngbyatoxin A due to the limited availability of specific data for Lyngbyatoxin B in publicly accessible literature. The information presented herein is intended for research and informational purposes only.

Introduction

Lyngbyatoxins are a group of potent cyanotoxins produced by various species of marine cyanobacteria, most notably from the genus Moorea (formerly Lyngbya). These toxins are known for their inflammatory and tumor-promoting activities. While Lyngbyatoxin A is the most well-studied member of this family, other congeners, including this compound and C, have been identified as irritants. This guide summarizes the current understanding of the toxicological effects of lyngbyatoxins on marine organisms, with a specific focus on compiling the sparse information available on this compound and highlighting areas where further research is critically needed.

Quantitative Toxicological Data

Table 1: Acute Lethality Data for Lyngbyatoxin A and its Derivatives

| Compound | Test Organism | Route of Administration | Endpoint | Value | Reference |

| Lyngbyatoxin A | Shrimp (Palaemon paucidens) | Injection | LD100 | 5 mg/kg | [1] |

| 12-epi-Lyngbyatoxin A | Shrimp (Palaemon paucidens) | Injection | LD100 | 7.5 mg/kg | [1] |

| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | Shrimp (Palaemon paucidens) | Injection | LD33 | 89 mg/kg | [2] |

| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | Shrimp (Palaemon paucidens) | Injection | LD33 | 25 mg/kg | [2] |

| Lyngbyatoxin A | Immature Mice (3-week old) | Intraperitoneal (i.p.) | LD50 | 250 µg/kg | [3] |

Table 2: In Vitro Cytotoxicity and Biochemical Activity of Lyngbyatoxins

| Compound | Cell Line / Assay | Endpoint | Value | Reference |

| Lyngbyatoxin A | L1210 leukemia cells | IC50 | 8.1 µM | [1] |

| 12-epi-Lyngbyatoxin A | L1210 leukemia cells | IC50 | 20.4 µM | [1] |

| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | L1210 leukemia cells | IC50 | 98 µM | [2] |

| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | L1210 leukemia cells | IC50 | 321 µM | [2] |

| Lyngbyatoxin A | Protein Kinase Cδ (PKCδ)-C1B peptide binding | Ki | 0.11 nM | [1] |

| 12-epi-Lyngbyatoxin A | Protein Kinase Cδ (PKCδ)-C1B peptide binding | Ki | 17 nM | [1] |

| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | Protein Kinase Cδ (PKCδ)-C1B peptide binding | Ki | 1400 nM | [2] |

| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | Protein Kinase Cδ (PKCδ)-C1B peptide binding | Ki | 940 nM | [2] |

Mechanism of Action: The Role of Protein Kinase C

The primary mechanism of action for lyngbyatoxins is the potent activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[4] Lyngbyatoxins mimic the function of diacylglycerol (DAG), an endogenous activator of PKC. By binding to the C1 domain of PKC, lyngbyatoxins induce a conformational change that activates the enzyme, leading to a cascade of downstream signaling events. This persistent activation of PKC is believed to be the underlying cause of the inflammatory and tumor-promoting effects of these toxins.[5]

While this mechanism is well-established for Lyngbyatoxin A, it is highly probable that this compound and other congeners share a similar mode of action, although their potency may vary. The available data on Lyngbyatoxin A derivatives suggests that structural modifications can significantly impact the affinity for PKC and, consequently, the toxicological potency.[1][2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, the methodologies used for Lyngbyatoxin A and its derivatives can be adapted for future studies on this compound.

Isolation and Purification of Lyngbyatoxins

A general protocol for the isolation of lyngbyatoxins from cyanobacterial biomass involves the following steps:

-

Extraction: Freeze-dried cyanobacterial material is extracted with a series of organic solvents, such as ethanol, methanol, and acetone.[2]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between hexane and 80% methanol, followed by an ethyl acetate extraction of the aqueous phase.[2]

-

Chromatography: The bioactive fractions are further purified using various chromatographic techniques, including open column chromatography on ODS (octadecylsilane) and high-performance liquid chromatography (HPLC), often with a recycling system for enhanced separation.[2]

Crustacean Lethality Assay

The acute toxicity of lyngbyatoxins can be assessed using a crustacean lethality assay, as described for the shrimp Palaemon paucidens.[1][2]

-

Test Organisms: Shrimp of a specific size and weight are used.

-

Toxin Administration: The purified toxin is dissolved in an appropriate solvent (e.g., with a small percentage of a surfactant like Tween 20 to aid dissolution) and injected into the abdominal cavity of the shrimp.

-

Observation: The animals are monitored for a set period (e.g., 4 hours), and mortality is recorded.

-

Endpoint Determination: The lethal dose (e.g., LD100 or LD33) is determined as the dose that causes 100% or 33% mortality, respectively.

In Vitro Cytotoxicity Assay

The cytotoxic effects of lyngbyatoxins can be evaluated using various cell lines.

-

Cell Culture: A suitable cell line (e.g., L1210 leukemia cells) is cultured under standard conditions.

-

Toxin Exposure: Cells are exposed to a range of concentrations of the purified toxin for a specific duration.

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the toxin that reduces cell viability by 50%.

Protein Kinase C Binding Assay

The affinity of lyngbyatoxins for PKC can be determined through a competitive binding assay.[1]

-

Assay Components: The assay typically includes a synthetic peptide corresponding to the C1B domain of a PKC isoform (e.g., PKCδ), a radiolabeled phorbol ester (e.g., [3H]PDBu) that binds to the same site, and the test compound (lyngbyatoxin).

-

Competition: The ability of the lyngbyatoxin to displace the radiolabeled phorbol ester from the PKC-C1B peptide is measured.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value of the competition curve, providing a measure of the binding affinity of the lyngbyatoxin for PKC.

Signaling Pathways and Visualizations

The primary signaling pathway affected by lyngbyatoxins is the Protein Kinase C (PKC) pathway. The following diagrams illustrate the general mechanism of PKC activation by lyngbyatoxins and a hypothetical experimental workflow for assessing their toxicity.

Caption: this compound activates Protein Kinase C (PKC).

Caption: Experimental workflow for this compound toxicity assessment.

Biosynthesis of Lyngbyatoxins

The biosynthesis of lyngbyatoxins involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The gene cluster responsible for lyngbyatoxin synthesis has been identified and includes genes encoding for key enzymes such as a P450 monooxygenase (LtxB) and an aromatic prenyltransferase (LtxC).[6][7] While the biosynthetic pathway provides insights into the formation of different lyngbyatoxin congeners, it does not directly inform on their relative toxicities. It is plausible that variations in the structure of this compound compared to Lyngbyatoxin A, arising from the biosynthetic process, could lead to differences in their ability to activate PKC and thus exhibit different toxicological potencies.

Conclusion and Future Directions

The toxicological profile of this compound on marine organisms remains largely uncharacterized. While it is known to be an irritant, a lack of specific quantitative data hinders a comprehensive risk assessment. Based on the extensive research on Lyngbyatoxin A, it is highly probable that this compound also acts as a potent activator of Protein Kinase C, leading to inflammatory and potentially tumor-promoting effects.

Future research should prioritize the following:

-

Isolation and full structural elucidation of this compound.

-

Quantitative toxicological assessments of purified this compound on a range of relevant marine organisms, including invertebrates and fish cell lines, to determine key toxicological endpoints such as LC50 and EC50 values.

-

In-depth mechanistic studies to confirm the activation of PKC by this compound and to compare its potency with that of Lyngbyatoxin A.

-

Investigation of the prevalence and concentration of this compound in marine environments to better understand the ecological risks it poses.

A thorough understanding of the toxicological profile of this compound is crucial for environmental monitoring, public health protection, and for exploring the potential of these compounds in biomedical research and drug development.

References

- 1. A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two New Lyngbyatoxin Derivatives from the Cyanobacterium, Moorea producens [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Diversity of Cyanobacterial Toxins on Structural Characterization, Distribution and Identification: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. teleocidin A1 | C27H39N3O2 | CID 91706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lyngbyatoxin-a - Wikipedia [en.wikipedia.org]

- 7. Lyngbyatoxin biosynthesis: sequence of biosynthetic gene cluster and identification of a novel aromatic prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Lyngbyatoxin B: A Technical Examination of Its Dermatitic Properties and Skin Irritation Effects

Disclaimer: Scientific research on the specific dermatitic properties and skin irritation effects of Lyngbyatoxin B is limited. Much of the available data is derived from studies on its more potent analogue, Lyngbyatoxin A, and from clinical observations of "seaweed dermatitis" caused by the cyanobacterium Lyngbya majuscula (now also known as Moorea producens), which produces a variety of Lyngbyatoxins. This guide synthesizes the available direct and inferred knowledge to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an indole alkaloid cyanotoxin produced by the filamentous marine cyanobacterium Lyngbya majuscula.[1] Alongside Lyngbyatoxin A and C, it is one of the compounds responsible for the acute skin inflammation known as "seaweed dermatitis" or "swimmer's itch" in individuals who come into contact with blooms of this cyanobacterium.[2][3] Structurally, Lyngbyatoxins are related to teleocidins, another class of potent skin irritants and tumor promoters.[4] While Lyngbyatoxin A is the most studied and potent of the three, this compound is recognized as a skin irritant, albeit with significantly lower activity.[2]

Clinical and Histopathological Manifestations of Lyngbya-Induced Dermatitis

Direct contact with Lyngbya majuscula results in a severe, acute inflammatory reaction of the skin.[5] The symptoms and histopathological findings are summarized in the table below.

| Parameter | Description | References |

| Common Symptoms | Skin itching, redness, burning sensation, skin blistering, and swelling. | [2] |

| Symptom Onset | Typically occurs within a few minutes to a few hours after exposure. | [2] |

| Dermatitis Appearance | Visible redness and rash develop between 3 to 20 hours post-exposure. | [2] |

| Duration | The dermatitis generally lasts for 2 to 12 days. | [2] |

| Histopathology | Acute vesicular dermatitis characterized by superficial desquamation and edema of the epidermis. | [2] |

| Cellular Infiltration | The superficial dermis shows infiltration of chronic and acute inflammatory cells, including mononuclear cells, eosinophils, and neutrophils. | [2] |

Mechanism of Action: Protein Kinase C (PKC) Activation

The primary mechanism underlying the skin-irritating and tumor-promoting effects of Lyngbyatoxins is the activation of protein kinase C (PKC).[2][6] Lyngbyatoxins are structurally similar to diacylglycerol (DAG), the endogenous activator of PKC. By binding to and activating PKC, Lyngbyatoxins trigger a cascade of downstream signaling events that lead to inflammation, cell proliferation, and other cellular responses.[2]

dot digraph "Lyngbyatoxin-PKC_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes LyngbyatoxinB [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellMembrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nEffectors", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory Response\n(Cytokine Release, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Differentiation", fillcolor="#FBBC05", fontcolor="#202124"]; TumorPromotion [label="Tumor Promotion", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges LyngbyatoxinB -> invis1 [arrowhead=none]; invis1 -> PKC [label="Binds & Activates"]; PKC -> Downstream [label="Phosphorylates"]; Downstream -> invis2 [arrowhead=none]; invis2 -> Inflammation; invis2 -> Proliferation; invis2 -> TumorPromotion;

// Rank and alignment subgraph { rank = same; LyngbyatoxinB; CellMembrane; } {rank=same; invis1; PKC;} {rank=same; Downstream; invis2;} } /dot

Caption: Generalized signaling pathway of Lyngbyatoxin-induced skin irritation via PKC activation.

Quantitative Data and Comparative Potency

| Toxin | Relative Activity (Compared to Lyngbyatoxin A) | Reference |

| Lyngbyatoxin A | 1 | [2] |

| This compound | 1/200 | [2] |

| Lyngbyatoxin C | 1/20 | [2] |

This significant difference in activity highlights why most research has concentrated on Lyngbyatoxin A. The lipophilic nature of Lyngbyatoxins allows for skin penetration; for Lyngbyatoxin A, it has been estimated that 6% of a 26 µg/cm² dose penetrates human skin after one hour of exposure.[2][7]

Experimental Protocols

While no specific, detailed protocols for testing this compound were found, a generalized methodology can be inferred from studies on Lyngbyatoxin A and other skin irritants.

In Vivo Murine Ear Irritation Assay

A common method to assess the inflammatory potential of Lyngbyatoxins is the mouse ear irritation assay.[4]

-

Animal Model: CD-1 or similar mouse strain.

-

Test Substance Preparation: this compound is dissolved in a suitable vehicle (e.g., acetone or DMSO).

-

Application: A precise volume (e.g., 10-20 µL) of the test solution is applied topically to the inner and outer surfaces of one ear of the mouse. The contralateral ear receives the vehicle alone as a control.

-

Observation Period: The inflammatory response is observed over a period of 24 to 72 hours.

-

Endpoint Measurement: The primary endpoint is the change in ear thickness, measured with a digital caliper or micrometer at various time points. Ear punch biopsies can also be taken for weight measurement and histological analysis to quantify edema and cellular infiltration.

In Vitro Skin Penetration Study

To assess the percutaneous absorption of this compound, an in vitro diffusion cell system can be employed.[7]

-

Skin Preparation: Excised human or animal (e.g., guinea pig) skin is mounted in a Franz diffusion cell, separating the donor and receptor chambers.

-

Dosing: A known concentration of this compound, dissolved in a vehicle like dimethyl sulfoxide (DMSO), is applied to the epidermal surface (donor chamber).[7]

-

Receptor Fluid: The dermal side is bathed with a receptor fluid (e.g., buffered saline) that is continuously stirred and maintained at a physiological temperature.[7]

-

Sampling: Aliquots of the receptor fluid are collected at predetermined time intervals over 24 hours. At the end of the experiment, the skin is washed, and the epidermis and dermis are separated.

-

Quantification: The concentration of this compound in the receptor fluid, skin wash, epidermis, and dermis is quantified using High-Performance Liquid Chromatography (HPLC).[7] This allows for the calculation of penetration percentage and distribution within the skin layers.

dot digraph "Toxin_Isolation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Lyngbya majuscula\nBiomass Collection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Partition [label="Liquid-Liquid Partitioning", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Column Chromatography\n(e.g., Silica Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="High-Performance\nLiquid Chromatography (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Structural Elucidation\n(NMR, MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bioassay [label="Bioactivity Testing\n(e.g., Skin Irritation Assay)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Partition [label="Crude Extract"]; Partition -> Chromatography [label="Fractionation"]; Chromatography -> HPLC [label="Further Purification"]; HPLC -> Analysis [label="Pure this compound"]; HPLC -> Bioassay [label="Pure this compound"]; } /dot

Caption: Generalized workflow for the isolation and characterization of this compound.

Conclusion and Future Research Directions

This compound is a known skin irritant and a component of the toxic arsenal of Lyngbya majuscula. However, its dermatitic properties are significantly less potent than those of Lyngbyatoxin A, leading to a relative scarcity of dedicated research. The primary mechanism of action is understood to be the activation of Protein Kinase C, consistent with other members of the Lyngbyatoxin and teleocidin families.

Future research should focus on obtaining specific dose-response data for this compound to better understand its individual contribution to seaweed dermatitis. Comparative studies involving modern proteomic and transcriptomic analyses of skin cells exposed to Lyngbyatoxin A, B, and C could elucidate subtle differences in their mechanisms of action and the inflammatory pathways they trigger. Such data would be invaluable for a more complete risk assessment and for potential pharmacological applications of these potent cellular modulators.

References

- 1. Lyngbyatoxins B and C, two new irritants from Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review paper Dermatotoxins synthesized by blue-green algae ( Cyanobacteria ) [termedia.pl]

- 3. A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A two-stage mouse skin carcinogenesis study of lyngbyatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the partition coefficient and skin penetration of a marine algal toxin (lyngbyatoxin A) - PubMed [pubmed.ncbi.nlm.nih.gov]

Lyngbyatoxin A: A Potential Tumor Promoter - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyngbyatoxin A (LTA), a potent indole alkaloid toxin produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), is a recognized tumor promoter. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and key signaling pathways associated with LTA's tumor-promoting activity. The primary mode of action of LTA involves the potent activation of Protein Kinase C (PKC), initiating a cascade of downstream signaling events that contribute to cellular proliferation and tumor development. This document summarizes quantitative data from pivotal studies, details essential experimental protocols for in vivo and in vitro assessment, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Lyngbyatoxin A is a naturally occurring, highly inflammatory, and vesicatory compound.[1] Structurally related to the teleocidins, LTA has been identified as a causative agent of "swimmer's itch" or seaweed dermatitis.[1][2] Beyond its acute toxic effects, LTA is a potent tumor promoter, exhibiting activities comparable to the well-characterized phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[3][4] Its tumor-promoting capabilities are intrinsically linked to its ability to bind to and activate Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of cellular growth, differentiation, and apoptosis.[4][5] Understanding the molecular interactions and downstream consequences of LTA-mediated PKC activation is crucial for assessing its environmental risk and for leveraging its unique properties in biomedical research.

Mechanism of Action: Protein Kinase C Activation

The principal molecular target of Lyngbyatoxin A is Protein Kinase C (PKC). LTA mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isozymes.[5] This binding event stabilizes the active conformation of PKC, leading to its translocation to the cell membrane and subsequent activation. The lactam ring of the LTA molecule is essential for this interaction and the subsequent stimulation of PKC.[6][7]

The activation of PKC by LTA is a critical initiating event in its tumor-promoting activity. This leads to the phosphorylation of a multitude of downstream substrate proteins, thereby triggering a complex network of signaling pathways that can ultimately lead to altered gene expression, increased cell proliferation, and the clonal expansion of initiated cells, a hallmark of tumor promotion.

Quantitative Data from In Vivo Tumor Promotion Studies

A key study by Fujiki et al. (1984) demonstrated the potent tumor-promoting activity of Lyngbyatoxin A in a two-stage mouse skin carcinogenesis model.[6] The table below summarizes the quantitative outcomes of this pivotal experiment at 30 weeks post-initiation.

| Treatment Group | Initiator (DMBA) | Promoter | Tumor Incidence (%) | Average Number of Tumors per Mouse |

| 1 | 100 µg | Lyngbyatoxin A (2.5 µg, twice weekly) | 86.7 | 3.7 |

| 2 | 100 µg | TPA (2.5 µg, twice weekly) | 93.3 | 10.5 |

| 3 | 100 µg | Acetone (vehicle) | 0 | 0 |

| 4 | Acetone (vehicle) | Lyngbyatoxin A (2.5 µg, twice weekly) | 0 | 0 |

Data from Fujiki et al., 1984.[6]

Experimental Protocols

Two-Stage Mouse Skin Carcinogenesis Protocol

This protocol is a representative method for assessing the tumor-promoting potential of Lyngbyatoxin A in vivo.

Activation of PKC by LTA can lead to the phosphorylation and activation of Raf kinase. [8]Activated Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. [8]Activated ERK can translocate to the nucleus and phosphorylate various transcription factors, including components of the activator protein-1 (AP-1) complex (e.g., c-Fos and c-Jun). [9]The activation of AP-1 leads to changes in gene expression that promote cell proliferation and contribute to the process of tumor promotion.

Conclusion

Lyngbyatoxin A is a potent tumor promoter that exerts its effects primarily through the activation of Protein Kinase C. The experimental evidence from in vivo and in vitro studies clearly demonstrates its ability to induce key markers of tumor promotion and to drive the development of tumors in animal models. The activation of the PKC-MAPK signaling cascade appears to be a central mechanism underlying its proliferative effects. A thorough understanding of the molecular pathways affected by LTA is essential for assessing the risks associated with environmental exposure and for the potential development of novel therapeutic strategies targeting PKC-driven cancers. Further research is warranted to fully elucidate the complete spectrum of cellular targets of Lyngbyatoxin A and its long-term consequences.

References

- 1. Intact epidermal cell assay for ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 3. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural requirements of lyngbyatoxin A for activation and downregulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A two-stage mouse skin carcinogenesis study of lyngbyatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric assay for ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multistage chemical carcinogenesis protocols produce spindle cell carcinomas of the mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]

Early Research on the Inflammatory Response to Lyngbyatoxin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the inflammatory properties of Lyngbyatoxin B, a potent cyanotoxin. Given the limited direct research on this compound from its initial discovery period, this document synthesizes the available data and extrapolates mechanistic insights from its close and well-studied analogue, Lyngbyatoxin A. This guide is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development.

Introduction to Lyngbyatoxins and Their Inflammatory Potential

Lyngbyatoxins are a class of indole alkaloids produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). These compounds are notorious for causing severe skin irritation, a condition commonly known as "swimmer's itch".[1] Early research quickly identified Lyngbyatoxin A as a highly inflammatory and vesicatory agent.[2] Subsequent studies led to the isolation and characterization of related compounds, including this compound and C, which were also identified as skin irritants.[3]

The inflammatory response to lyngbyatoxins is primarily attributed to their potent activation of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[2] This activation mimics the action of phorbol esters, well-known tumor promoters, leading to a cascade of downstream signaling events that culminate in the expression of pro-inflammatory genes.

Comparative Biological Activity of Early Lyngbyatoxins

The initial characterization of Lyngbyatoxins B and C by Aimi et al. (1990) provided a preliminary assessment of their biological activity in comparison to the more extensively studied Lyngbyatoxin A. A key measure of their activity was the inhibition of the specific binding of [³H]12-O-tetradecanoylphorbol-13-acetate (TPA) to a mouse skin particulate fraction, which serves as an indicator of their affinity for and activation of Protein Kinase C.

| Compound | 50% Inhibition of [³H]TPA Binding (ED₅₀) | Relative Potency vs. Lyngbyatoxin A | Reference |

| Lyngbyatoxin A | Not explicitly stated in the abstract | 1 (Reference) | [3] |

| This compound | 2.2 µM | ~1/200th | [3] |

| Lyngbyatoxin C | 0.2 µM | ~1/20th | [3] |

Note: The exact ED₅₀ for Lyngbyatoxin A was not provided in the abstract of the primary reference. The relative potencies are calculated based on the data available for Lyngbyatoxins B and C.

Experimental Protocols: Mouse Ear Irritant Assay

The early assessment of the inflammatory potential of Lyngbyatoxins B and C was conducted using a mouse ear irritant test. While the precise protocol from the original 1990 study is not fully detailed in available literature, the following represents a standard and widely adopted methodology for such an assay during that research period.

Objective: To determine the dose-dependent irritant effect of a test compound by measuring the swelling (edema) of the mouse ear.

Materials:

-

Test compounds (this compound, C, and A)

-

Vehicle (e.g., acetone, ethanol)

-

Female ICR or BALB/c mice (6-8 weeks old)

-

Micrometer with a constant pressure spring

-

Pipettes for topical application

Procedure:

-

Animal Acclimatization: Mice are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Dose Preparation: The lyngbyatoxins are dissolved in a suitable vehicle at various concentrations.

-

Baseline Measurement: The thickness of both ears of each mouse is measured using a micrometer prior to the application of the test substance.

-

Topical Application: A precise volume (typically 10-20 µL) of the test solution or vehicle control is applied to the inner and outer surfaces of one ear. The contralateral ear may serve as an untreated control.

-

Time-Course Measurement: Ear thickness is measured at various time points after application (e.g., 4, 8, 24, 48, and 72 hours) to capture the peak inflammatory response.

-

Data Analysis: The increase in ear thickness is calculated by subtracting the baseline measurement from the post-application measurement. The data is typically expressed as the mean increase in ear thickness ± standard deviation for each treatment group. A dose-response curve can be generated to determine the effective dose (ED₅₀) for the inflammatory response.

Signaling Pathways in Lyngbyatoxin-Induced Inflammation

The inflammatory effects of lyngbyatoxins are primarily mediated through the activation of Protein Kinase C (PKC). The following signaling pathway is the widely accepted mechanism, extrapolated for this compound based on extensive research on Lyngbyatoxin A.

A. Protein Kinase C (PKC) Activation: this compound, with its structural similarity to diacylglycerol (DAG), binds to the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC from the cytosol to the cell membrane, leading to its activation.

B. Downstream NF-κB Signaling: Activated PKC phosphorylates and activates a cascade of downstream proteins, a key one being the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) heterodimer (typically p50/p65), allowing it to translocate to the nucleus.

C. Pro-inflammatory Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving their transcription. This results in the production and secretion of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, which orchestrate the inflammatory response, including the recruitment of immune cells and the induction of edema.

Visualizations

Signaling Pathway of this compound-Induced Inflammation

Caption: Proposed signaling pathway for this compound-induced inflammation.

Experimental Workflow for Mouse Ear Irritant Assay

Caption: General experimental workflow for the mouse ear irritant assay.

References

Unveiling Off-Target Effects: A Technical Guide to Non-PKC Mediated Cellular Activities of Lyngbyatoxin B Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyngbyatoxin A and its derivatives, along with the structurally related teleocidins and indolactams, are well-documented activators of Protein Kinase C (PKC). This activity is responsible for a wide range of cellular effects, including tumor promotion. However, emerging evidence suggests that certain derivatives of Lyngbyatoxin exhibit significant cellular toxicity that is disproportionate to their PKC binding affinity. This has led to the hypothesis that these compounds may exert some of their biological effects through non-PKC mediated pathways. This technical guide provides an in-depth analysis of the existing evidence for these off-target effects, details the experimental protocols used in these investigations, and proposes a workflow for the identification of novel molecular targets for Lyngbyatoxin B derivatives.

Evidence for Non-PKC Mediated Effects from Lyngbyatoxin A Derivatives

Studies on derivatives of Lyngbyatoxin A have provided the most compelling evidence for the existence of non-PKC mediated cellular effects. A significant discrepancy has been observed between the potent cytotoxicity of these compounds and their weak affinity for PKCδ, a key isozyme in carcinogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies of Lyngbyatoxin A and its derivatives.

Table 1: Comparative Cytotoxicity of Lyngbyatoxin A and its Derivatives in L1210 Leukemia Cells

| Compound | IC50 (μM) | Reference |

| Lyngbyatoxin A | 8.1 | [1] |

| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | 98 | [1] |

| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | 321 | [1] |

| 12-epi-lyngbyatoxin A | Comparable to Lyngbyatoxin A | [2] |

Table 2: Comparative Lethality of Lyngbyatoxin A and its Derivatives in Palaemon paucidens

| Compound | LD33 (mg/kg) | Reference |

| Lyngbyatoxin A | 0.6 | [1] |

| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | 89 | [1] |

| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | 25 | [1] |

Table 3: Comparative PKCδ Binding Affinity of Lyngbyatoxin A and its Derivatives

| Compound | Ki (nM) | Reference |

| Lyngbyatoxin A | 0.11 | [2] |

| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | 1400 | [1] |

| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | 940 | [1] |

| 12-epi-lyngbyatoxin A | 17 | [2] |

As the data illustrates, while the PKCδ binding affinity of the derivatives is dramatically reduced (up to 10,000-fold less for the 2-oxo-3(R)-hydroxy derivatives), their cytotoxic and lethal effects are only moderately diminished (10- to 150-fold less potent)[1][2]. This disparity strongly suggests that while PKC activation likely contributes to their overall toxicity, another, as-yet-unidentified molecular target is responsible for a significant portion of their cellular effects.

A Case Study in Non-PKC Targets: Neo-aplysiatoxins and the Kv1.5 Potassium Channel

While specific non-PKC targets for this compound derivatives remain elusive, studies on the related aplysiatoxin family of cyanobacterial toxins have identified a clear non-PKC mediated mechanism of action. Certain neo-debromoaplysiatoxin derivatives have been shown to be potent inhibitors of the Kv1.5 potassium channel, a voltage-gated ion channel expressed in the heart and other tissues.

Table 4: Inhibitory Activity of Neo-debromoaplysiatoxin Derivatives against the Kv1.5 Potassium Channel

| Compound | IC50 (μM) | Reference |

| Neo-debromoaplysiatoxin I | 2.59 ± 0.37 | [3] |

| Neo-debromoaplysiatoxin J | 1.64 ± 0.15 | [3] |

| Neo-debromoaplysiatoxin B | 0.3 | [3] |

| Oscillatoxin E | 0.79 | [3] |

These findings demonstrate that structurally related marine toxins can indeed interact with high affinity to molecular targets other than PKC, leading to distinct cellular effects. This provides a strong rationale for the investigation of similar non-PKC targets for this compound and its derivatives.

Experimental Protocols

Cell Proliferation Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

-

Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: The Lyngbyatoxin derivatives are dissolved in a suitable solvent (e.g., ethanol) to create stock solutions, which are then serially diluted to the desired test concentrations.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a specific density.

-